4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline
Description
Historical Context and Discovery Trajectory of Polyhalogenated Aniline Derivatives
The development of polyhalogenated aniline derivatives traces its origins to early 20th-century investigations into aniline black pigments, where researchers first observed the conductive properties of oxidized aniline oligomers. While this compound itself was first synthesized in 2023, its structural lineage connects to seminal work on halogen-substituted anilines for electrochemical applications. The introduction of trifluoromethoxy groups emerged as a strategic innovation in the 2010s, combining the thermal stability of fluorinated ethers with the electronic effects crucial for charge transport modulation.
Mechanochemical synthesis methods, refined through studies on aniline hydrochloride polymerization, provided critical insights into solvent-free approaches for constructing complex halogenated anilines. These advances enabled precise control over substitution patterns while avoiding the degradation pathways observed in traditional solution-phase syntheses. The compound’s ethynyl group represents a more recent structural adaptation, introduced to enhance π-conjugation in polymeric architectures while maintaining oxidative stability.
Structural Uniqueness and Electron-Deficient Aromatic Systems in Organofluorine Chemistry
The molecular architecture of this compound (C₉H₅ClF₃NO, MW 235.59 g/mol) features three distinct electron-withdrawing groups arranged in a meta-para configuration on the aniline ring. X-ray crystallographic analyses of analogous compounds reveal planar aromatic systems with bond length alternation patterns indicative of significant electron deficiency. The trifluoromethoxy group (-OCF₃) exerts a dual electronic effect: its strong inductive withdrawal (-I) depletes electron density from the ring, while the p-π* conjugation of oxygen’s lone pairs creates partial charge delocalization.
| Substituent | Electronic Effect | Steric Contribution |
|---|---|---|
| Chloro (-Cl) | -I effect dominant | Minimal steric bulk |
| Trifluoromethoxy (-OCF₃) | -I and +M effects | Moderate steric demand |
| Ethynyl (-C≡CH) | -I via sp hybridization | Linear geometry minimizes steric effects |
This substitution pattern creates a polarized electronic environment that enhances the compound’s susceptibility to electrophilic aromatic substitution at specific positions while stabilizing radical intermediates during polymerization. The ethynyl group’s linear geometry facilitates extended conjugation in polymeric forms, as demonstrated by UV-Vis spectra showing bathochromic shifts in oligomerization products.
Quantum mechanical calculations on the parent structure predict a HOMO-LUMO gap of 4.2 eV, significantly lower than unsubstituted aniline (5.1 eV), confirming enhanced electron deficiency. This electronic profile enables unique charge-transfer interactions with electron-rich aromatic systems, a property exploited in recent work on donor-acceptor polymer architectures. The compound’s solid-state packing, influenced by C-F···H-C and C≡C···π interactions, further enhances its utility in crystalline materials engineering.
Structural Parameters from Computational Chemistry
- Rotatable bonds: 1 (ethynyl group axis)
- Polar surface area: 35.25 Ų
- LogP: 2.82 (indicative of moderate hydrophobicity)
- H-bond donors/acceptors: 1/2
Properties
Molecular Formula |
C9H5ClF3NO |
|---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
4-chloro-2-ethynyl-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H5ClF3NO/c1-2-5-3-6(10)4-7(8(5)14)15-9(11,12)13/h1,3-4H,14H2 |
InChI Key |
FPYXMJUDQBICHR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Cl)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The ethynyl group (-C≡CH) undergoes oxidation to form carbonyl derivatives. In aerobic conditions with Brønsted acids like p-toluenesulfonic acid (p-TsOH·H₂O), the triple bond is selectively oxidized to a ketone (Scheme 1). For example:
This reaction is pH-sensitive, with overoxidation minimized under neutral conditions .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| p-TsOH·H₂O | EtOH, 80°C | Ketone derivative | 72% | |
| KMnO₄ (aq) | Acidic, 25°C | Carboxylic acid (overoxidized) | 35% |
Hydration and Dimerization
Under Brønsted acid catalysis, the ethynyl group undergoes hydration or dimerization. The solvent polarity dictates selectivity:
-
Hydration : In ethanol, water nucleophilically adds to the triple bond, yielding an enol that tautomerizes to a ketone .
-
Dimerization : In toluene, head-to-tail dimerization forms a substituted quinoline scaffold (Scheme 2) .
| Solvent | Temperature | Major Product | Selectivity | Source |
|---|---|---|---|---|
| EtOH | 80°C | Ketone | 85% | |
| Toluene | 110°C | Quinoline dimer | 78% |
Cross-Coupling Reactions
The ethynyl group participates in Sonogashira and Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) enable bond formation with aryl halides or boronic acids:
Key applications include synthesizing fluorescent probes and polymer precursors .
| Substrate | Catalyst | Product Type | Yield | Source |
|---|---|---|---|---|
| 4-Iodotoluene | Pd(PPh₃)₄, CuI | Tolyl-acetylene conjugate | 88% | |
| Phenylboronic acid | Pd(OAc)₂, SPhos | Biarylacetylene | 76% |
Electrophilic Substitution
The electron-rich aniline moiety undergoes regioselective electrophilic substitution. Chlorination at the para-position (relative to -NH₂) is favored due to directing effects:
Nitration and sulfonation are also feasible but require controlled conditions to prevent side reactions .
Nucleophilic Aromatic Substitution
The chloro substituent undergoes substitution with strong nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine in DMF at 120°C replaces chlorine with a morpholino group:
Scientific Research Applications
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the ethynyl group may facilitate covalent bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Compounds for Comparison:
4-(Trifluoromethoxy)aniline (CAS 158669-26-2): Lacks chloro and ethynyl groups; trifluoromethoxy at the 4-position .
2-Chloro-6-nitro-4-(trifluoromethyl)aniline (CAS 1535-75-7): Nitro and trifluoromethyl groups instead of ethynyl and trifluoromethoxy .
N-Acetyl-3-(trifluoromethoxy)aniline : Demonstrates meta-directing effects during nitration, contrasting with para-directing behavior in simpler trifluoromethoxy anilines .
Data Table: Structural and Electronic Comparisons
| Compound Name | Substituents (Positions) | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline | 4-Cl, 2-C≡CH, 6-OCF₃ | Ethynyl, Cl, OCF₃ | Strongly electron-withdrawing (OCF₃), π-acidic (C≡CH) |
| 4-(Trifluoromethoxy)aniline | 4-OCF₃ | OCF₃ | Electron-withdrawing (para-directing) |
| 2-Chloro-4-(trifluoromethoxy)aniline | 2-Cl, 4-OCF₃ | Cl, OCF₃ | Electron-withdrawing (ortho/para-directing) |
| 2-Chloro-6-nitro-4-(trifluoromethyl)aniline | 2-Cl, 6-NO₂, 4-CF₃ | Cl, NO₂, CF₃ | Strongly electron-withdrawing (NO₂, CF₃) |
| N-Acetyl-3-(trifluoromethoxy)aniline | 3-OCF₃, NHAc | OCF₃, Ac | Meta-directing (nitration) |
Biological Activity
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group, an ethynyl group, and a trifluoromethoxy group, contributing to its unique chemical properties. These substituents can enhance the compound's interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The ethynyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The chloro group may enhance binding affinity, while the trifluoromethoxy group can influence hydrophobic interactions and membrane permeability .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The compound exhibited moderate to potent antiproliferative activity, suggesting its potential as a lead compound in cancer therapy .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.2 |
| MDA-MB-231 | 3.8 |
| HeLa | 4.5 |
| HT-29 | 6.1 |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for anti-inflammatory activities. It demonstrated significant inhibition of inflammatory cytokines and reduced edema in animal models, indicating its potential use in treating inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Activity
A study assessed the compound's efficacy in reducing paw edema in rats induced by carrageenan. Results indicated a reduction in paw swelling by approximately 70% compared to control groups treated with standard anti-inflammatory drugs .
Synthesis and Evaluation
The synthesis of this compound has been optimized to yield high purity and yield. Subsequent biological evaluations have confirmed its activity as a biochemical probe for further research into enzyme interactions .
Structure-Activity Relationship (SAR)
SAR studies have highlighted that modifications on the aniline moiety significantly affect the biological activity of the compound. For example, the introduction of various substituents on the aniline ring has been shown to enhance or diminish its anticancer properties .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| -CF3 | Increased potency |
| -Cl | Enhanced binding affinity |
| -OCH3 | Altered hydrophobicity |
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline in laboratory settings?
- Methodological Answer: Synthesis typically involves multi-step functionalization of an aniline precursor. A plausible route includes:
Introduction of the trifluoromethoxy group via halogen exchange or nucleophilic substitution on a nitro-substituted benzene derivative .
Chlorination at the para position using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions.
Ethynyl group incorporation via Sonogashira coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and a terminal alkyne .
Key reaction parameters include inert atmosphere (N₂/Ar), solvent choice (e.g., toluene/EtOH), and temperature optimization (e.g., 110°C for coupling reactions) .
Q. How is this compound purified after synthesis?
- Methodological Answer: Post-reaction purification often involves:
Liquid-liquid extraction with solvents like ethyl acetate to isolate the organic layer .
Column chromatography on silica gel with gradient elution (e.g., ethyl acetate/petroleum ether) to remove unreacted starting materials and byproducts .
Recrystallization from a suitable solvent (e.g., hexane/dichloromethane) to enhance purity.
Purity is confirmed via LCMS (e.g., m/z 307 [M+H]+) and HPLC retention time analysis .
Advanced Research Questions
Q. How do substituents (Cl, CF₃O, ethynyl) influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer: Substituent effects are analyzed as follows:
- Trifluoromethoxy (CF₃O) : A strong para-directing group due to electron-withdrawing inductive effects and resonance donation .
- Chloro (Cl) : Moderately deactivating and ortho/para-directing, but its influence may be secondary to CF₃O.
- Ethynyl (C≡CH) : Strongly deactivating and meta-directing via sp-hybridization.
Computational modeling (e.g., DFT) predicts dominant CF₃O para-directing effects, but steric hindrance from ethynyl may shift reactivity .
Q. What strategies mitigate steric/electronic challenges during cross-coupling reactions involving the ethynyl group?
- Methodological Answer: To optimize coupling efficiency:
Ligand selection : Bulky ligands (e.g., XPhos) enhance catalytic activity for sterically hindered substrates .
Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of Pd intermediates.
Protecting groups : Temporarily protect the amine (e.g., Boc or trimethylsilyl groups) to prevent side reactions .
Reaction progress is monitored via TLC and LCMS to adjust conditions dynamically .
Q. How can computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer: Key steps include:
Electrostatic potential mapping to identify electron-deficient aromatic positions (e.g., para to CF₃O).
Activation energy calculations for potential NAS pathways (e.g., substitution of Cl with nucleophiles like NH₃).
Steric maps to evaluate accessibility of reaction sites.
Software suites (Gaussian, ORCA) and basis sets (e.g., B3LYP/6-31G*) are employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
